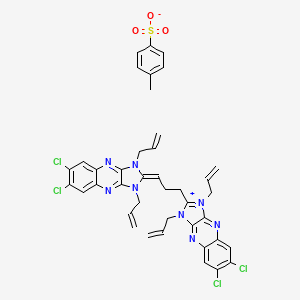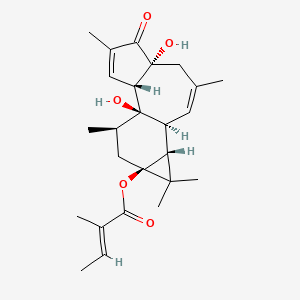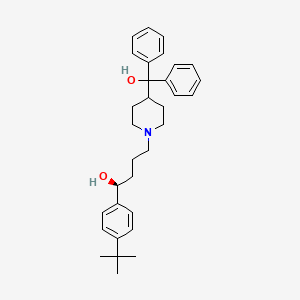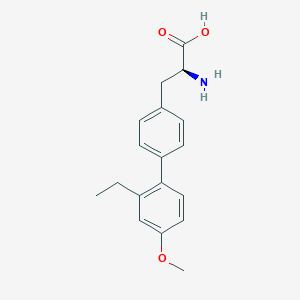
(-)-Panepophenanthrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Panepophenanthrin: is a naturally occurring compound isolated from the fungus Panus rudis. It belongs to the class of phenanthrene derivatives and has garnered significant interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Panepophenanthrin typically involves several steps, starting from simpler phenanthrene derivatives. The key steps often include:
Oxidation: of phenanthrene to form phenanthrenequinone.
Cyclization: reactions to introduce additional rings or functional groups.
Reduction: and to achieve the desired stereochemistry and functional groups.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Panepophenanthrin can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenanthrene derivatives.
Substitution: Various substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Chemistry: (-)-Panepophenanthrin serves as a precursor for the synthesis of more complex phenanthrene derivatives.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: It has been investigated for its potential antioxidant properties.
Medicine:
Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: Its derivatives are being explored for potential use in drug development.
Agriculture: It may be used in the development of new agrochemicals.
Mecanismo De Acción
The exact mechanism of action of (-)-Panepophenanthrin is still under investigation. it is believed to exert its effects through:
Interaction with cellular enzymes: Inhibiting or modulating the activity of specific enzymes.
Oxidative stress modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Signal transduction pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound of (-)-Panepophenanthrin.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Other phenanthrene derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Número CAS |
795312-85-5 |
|---|---|
Fórmula molecular |
C22H28O8 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1 |
Clave InChI |
WQBRQZUREPTGLI-FVNIXRCTSA-N |
SMILES isomérico |
CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C |
SMILES canónico |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


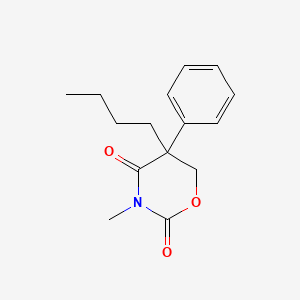
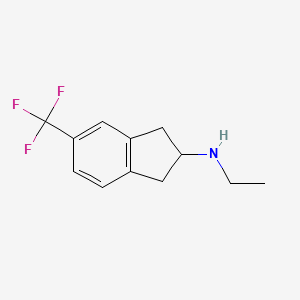

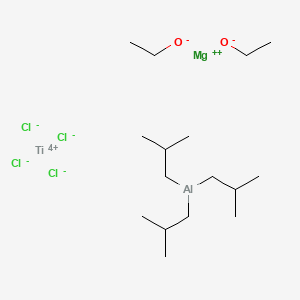


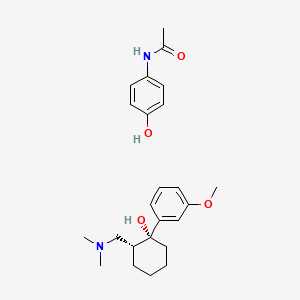

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
